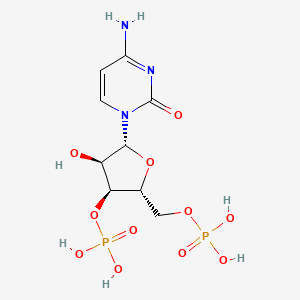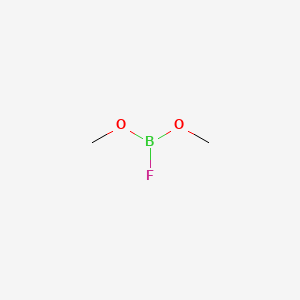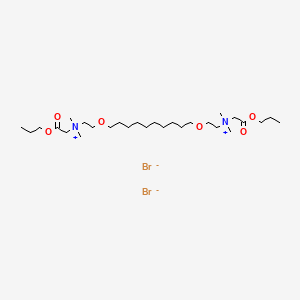![molecular formula C10H6Cl3FN2O2 B1622998 2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid CAS No. 219929-44-9](/img/structure/B1622998.png)
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid
Descripción general
Descripción
“2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid” is a chemical compound with the molecular formula C10H6Cl3FN2O2 . It has diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H6Cl3FN2O2 . Further structural analysis would require more specific data or resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Its unique structure and properties suggest potential for various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its molecular structure C10H6Cl3FN2O2 . More specific properties would require additional data or resources.Aplicaciones Científicas De Investigación
Synthesis of Hydrazones and Furans : Hydrazones derived from substituted benzophenones and fluorenone reacted with but-2-enoic acids to produce derivatives potentially used for synthesizing 3-hydrazono-3H-furan-2-ones. These derivatives exhibit different tautomeric forms in solution (Komarova et al., 2011).
Metal Ion Detection : Zinc complexes containing carboxylato phenyl azo pentane 2,4-dione and 2,2′ bipyridine as ligands displayed selective chromogenic and fluorogenic responses to Ag+ ions, showcasing potential in metal ion detection (Hasan et al., 2013).
Cross-Coupling Reactions : Palladium dichloride complexes catalyzed various cross-coupling reactions in water or aqueous solvents, which is crucial for organic synthesis (Nájera et al., 2004).
Hypervalent Iodine Reagents : Certain compounds served as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, an important reaction in organic synthesis (Yusubov et al., 2004).
Anticancer Activity : A series of 3(2h)-one pyridazinone derivatives showed potential antioxidant activity and were evaluated for anticancer activity through molecular docking studies (Mehvish & Kumar, 2022).
Antibacterial Activity : Novel indolylpyridazinone derivatives synthesized from 4-oxo-but-2-enoic acid exhibited promising antibacterial activity, as supported by spectroscopic data (Abubshait, 2007).
Synthesis of Heterocyclic Compounds : 4-(4-Bromophenyl)-4-oxobut-2-enoic acid was utilized to prepare various heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).
Decarboxylative Coupling : Alkynyl carboxylic acids were used in palladium-catalyzed decarboxylative coupling with aryl halides, demonstrating an efficient synthetic method (Moon et al., 2009).
Polymer Synthesis : Fluorinated phthalazinone monomers were synthesized and utilized in polycondensation reactions to create high-performance polymers with potential applications in engineering plastics and membrane materials (Xiao et al., 2003).
Synthesis of Fluorinated Liquid Crystals : Fluorinated biphenyl liquid crystals with but-3-enyl-based structures were synthesized, exhibiting broad nematic mesophases and potential for liquid crystal display mixtures (Jiang et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3FN2O2/c11-6-3-5(1-2-8(6)14)16-15-4-7(12)9(13)10(17)18/h1-4,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGJGLWOAQEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=CC(=C(C(=O)O)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397272 | |
| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
CAS RN |
219929-44-9 | |
| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Di(tris[hydroxymethyl]aminomethane) succinate](/img/structure/B1622931.png)


